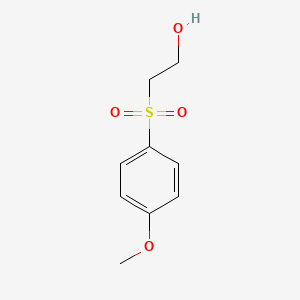

4-Methoxyphenylsulfonylethanol

Description

Contextualization within Organosulfur Chemistry Research

Organosulfur compounds are ubiquitous in nature and synthetic chemistry. Life-essential amino acids like cysteine and methionine, and life-saving antibiotics such as penicillin, all contain sulfur. jchemrev.comjchemrev.com In synthetic applications, the sulfone group (R-SO₂-R') is a particularly versatile and important moiety. thieme-connect.com Sulfones are key structural motifs in a variety of biologically active molecules and are used extensively as intermediates in organic synthesis. thieme-connect.comresearchgate.net Their stability and specific reactivity make them valuable building blocks for constructing complex molecular architectures. The study of specific sulfones, such as 4-Methoxyphenylsulfonylethanol, contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies within organosulfur research.

Historical Perspectives on Sulfone Derivatives and their Academic Investigation

The academic investigation of sulfones dates back to the 19th century, with the development of the first synthetic methods. thieme-connect.com Traditionally, the most common approaches to sulfone synthesis have been the oxidation of corresponding sulfides or sulfoxides, the alkylation of sulfinate salts, Friedel–Crafts-type sulfonylation of arenes, and addition reactions to alkenes and alkynes. thieme-connect.comthieme-connect.com

Over the decades, several named reactions involving sulfones have become cornerstones of organic synthesis. The Ramberg–Bäcklund reaction, first reported in 1940, provides a method for converting α-halo sulfones into alkenes through a base-induced rearrangement with the extrusion of sulfur dioxide. numberanalytics.comwikipedia.orgsynarchive.com Another pivotal transformation is the Julia olefination, developed in 1973, which uses phenyl sulfones to react with aldehydes or ketones to form alkenes. wikipedia.orgyoutube.com These classical transformations, along with their numerous modern variations, highlight the enduring importance of sulfones as "chemical chameleons" in synthetic strategy. thieme-connect.com

Structural Significance of the Sulfonylethanol Moiety in Chemical Transformations

The sulfonylethanol moiety, as present in this compound, combines the features of a sulfone group and a primary alcohol. The sulfonyl group is relatively inert, strongly electron-withdrawing, and can stabilize an adjacent carbanion. thieme-connect.comwikipedia.org This property is fundamental to its use in reactions like the Julia olefination. wikipedia.org Furthermore, the sulfonyl group can act as a good leaving group in the form of a sulfinate anion, facilitating its removal after a desired transformation has been achieved. thieme-connect.com

The 2-hydroxyethyl sulfone structure is of particular interest. The hydroxyl group provides a reactive handle for further functionalization, such as esterification. For instance, 2-(arylsulfonyl)ethyl esters have been investigated as protecting groups for carboxylic acids. tandfonline.com A patent describes a process where 2-(arylsulfonyl)ethanols are reacted with an acid anhydride (B1165640) and then coupled with an aromatic halide in the presence of a palladium catalyst, demonstrating the synthetic utility of the sulfonylethanol scaffold. scispace.com

Below are the chemical and physical properties of the title compound, this compound.

| Property | Value |

| Molecular Formula | C₉H₁₂O₄S |

| Molecular Weight | 216.25 g/mol |

| CAS Number | 35848-00-1 fluorochem.co.uk |

| Boiling Point | 494.9°C at 760 mmHg echemi.com |

| Density | 1.348 g/cm³ echemi.com |

| Flash Point | 253.1°C echemi.com |

| Refractive Index | 1.57 echemi.com |

Note: Some properties are predicted values from chemical databases.

Overview of Research Trajectories in Related Chemical Classes

Research in sulfone chemistry is continually evolving, with several modern trajectories expanding its synthetic potential. A significant area of development is the synthesis of cyclic sulfones, which are important scaffolds in medicinal chemistry and materials science. mdpi.com Recent methods focus on metal-free or novel catalytic systems to construct these heterocyclic structures with greater efficiency and complexity. mdpi.com

Another active research front is the chemistry of vinyl sulfones. These compounds are powerful Michael acceptors and are considered versatile "chameleons" in organic synthesis due to their wide range of applications in constructing other sulfur-containing molecules and their prevalence in biologically active compounds. nih.gov

Furthermore, the field of asymmetric synthesis has made great strides in producing chiral sulfones. Catalytic asymmetric hydrogenation of unsaturated sulfones is a powerful method for creating stereodefined sulfone derivatives, which are crucial for developing new pharmaceuticals. rsc.org These advanced research areas provide a dynamic context for the study and potential application of specific sulfone structures like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKWJZLIMDFBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxyphenylsulfonylethanol

Strategies for Carbon-Sulfur Bond Formation in Related Sulfones

The formation of the aryl sulfone moiety is a cornerstone of the synthesis of 4-Methoxyphenylsulfonylethanol. This can be broadly achieved through two primary strategies: the oxidation of a pre-existing sulfide (B99878) or the direct formation of the sulfone group via sulfonylation reactions.

The oxidation of sulfides to sulfones is a fundamental and widely employed transformation in organic synthesis. tandfonline.com This approach involves the initial synthesis of the corresponding sulfide, 4-methoxyphenyl (B3050149) thioethanol, which is then oxidized to the target sulfone. A variety of oxidizing agents have been developed for this purpose, offering different levels of reactivity and selectivity. tandfonline.comjchemrev.com

Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids, and inorganic periodates. acs.org For instance, the oxidation of sulfides can be achieved with 30% hydrogen peroxide catalyzed by tantalum carbide or niobium carbide, with the latter favoring the formation of sulfones. organic-chemistry.org Metal-free oxidation systems, such as urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, provide an environmentally benign route to sulfones, often without the over-oxidation of other functional groups. organic-chemistry.org The chemoselectivity of sulfide oxidation can sometimes be controlled by reaction conditions, such as temperature, when using molecular oxygen or air as the oxidant. acs.org Another practical method involves the use of N-fluorobenzenesulfonimide (NFSI) as the oxidant in water, where the extent of oxidation (to sulfoxide (B87167) or sulfone) can be controlled by the stoichiometry of NFSI. rsc.org

Table 1: Comparison of Oxidative Methods for Sulfone Synthesis

| Oxidizing System | Advantages | Disadvantages |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with metal catalysts | High efficiency, readily available oxidant. organic-chemistry.org | May require metal catalysts, potential for over-oxidation. jchemrev.com |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Metal-free, environmentally friendly. organic-chemistry.org | May require specific solvent systems. |

| N-fluorobenzenesulfonimide (NFSI) | Controllable oxidation, mild conditions. rsc.org | Stoichiometric use of the reagent. |

An alternative to oxidation is the direct formation of the C-S bond of the sulfone via nucleophilic substitution. This typically involves the reaction of a nucleophile with a sulfonyl-containing electrophile. For the synthesis of aryl sulfones, a common method is the Friedel-Crafts-type sulfonylation of an aromatic ring with an arenesulfonyl halide or arenesulfonic acid. tandfonline.comjchemrev.com In the context of this compound, this would involve the sulfonylation of anisole (B1667542).

Another significant nucleophilic displacement pathway is the reaction of an organometallic reagent with a sulfonate ester. cdnsciencepub.com For instance, organolithium compounds react with sulfonate esters to yield sulfones in moderate to high yields. cdnsciencepub.com A widely used method involves the reaction of sodium arenesulfinates with alkyl halides. organic-chemistry.org This approach is particularly relevant for the synthesis of β-hydroxy sulfones, where an α-haloketone can be reacted with a sodium sulfinate, followed by reduction of the keto group. organic-chemistry.org The addition of Grignard or organolithium reagents to a sulfur dioxide surrogate like DABSO can generate metal sulfinates, which can then be trapped with electrophiles to form sulfones. organic-chemistry.org

Ethenol-Based Functionalization for β-Hydroxy Sulfone Construction

The 2-hydroxyethylsulfonyl moiety is a defining feature of this compound, classifying it as a β-hydroxy sulfone. The synthesis of this structural motif can be approached in several ways. A prominent method involves the reaction of alkenes with sodium sulfinates under oxidative conditions. For example, a molecular iodine-catalyzed aerobic oxidative synthesis of β-hydroxy sulfones from alkenes and sodium sulfinates has been reported, where molecular oxygen from the air serves as the terminal oxidant. rsc.org

Another powerful strategy is the synthesis and subsequent reduction of β-keto sulfones. These intermediates can be prepared via the nucleophilic substitution of α-bromoketones with sodium sulfinates. The resulting β-keto sulfone can then be reduced to the corresponding β-hydroxy sulfone. organic-chemistry.org Asymmetric reduction of the ketone, for instance, through Ru-catalyzed asymmetric transfer hydrogenation, can provide chiral β-hydroxy sulfones with high enantioselectivity. organic-chemistry.orgacs.org

A visible-light-mediated atom transfer radical addition (ATRA)-like process has also been developed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water, utilizing an iridium-based photoredox catalyst. acs.org

Methoxyphenyl Moiety Integration Techniques in Organic Synthesis

The 4-methoxyphenyl group plays a crucial role in the structure of the target molecule. Its integration into the synthetic scheme is typically achieved early on, often starting with a commercially available substituted benzene (B151609) derivative such as anisole or 4-methoxyphenol. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. This property is exploited in sulfonylation reactions to introduce the sulfonyl group at the desired position on the phenyl ring.

In other synthetic strategies, the p-methoxyphenyl (PMP) group can be used as a protecting group for amines. ru.nl While not directly applicable to the synthesis of this compound where the methoxy group is a permanent part of the final structure, the chemistry developed for the introduction and cleavage of the PMP group highlights the stability and reactivity of this moiety under various conditions. ru.nlorgsyn.org The 4-methoxyphenyl group can also be introduced as a nucleophile in the form of a Grignard reagent, 4-methoxyphenylmagnesium bromide, which is used in conjugate additions to α,β-unsaturated carbonyl compounds. fiveable.me

Novel Catalytic Approaches to Sulfonylethanol Synthesis

Recent advances in catalysis have provided new and efficient methods for the synthesis of sulfones and related compounds, which are applicable to the construction of this compound.

Transition metal catalysis has become a powerful tool for the formation of carbon-sulfur bonds. sioc-journal.cn Palladium- and nickel-catalyzed cross-coupling reactions are widely used for this purpose. For instance, palladium-catalyzed sulfonylation of aryl boronic acids or aryl halides offers a direct route to aryl sulfones. researchgate.net

More specifically for β-functionalized sulfones, novel transition-metal-catalyzed systems have been developed. A regiodivergent sulfonylation of aziridines using nickel or palladium catalysts with sulfur dioxide insertion has been reported for the synthesis of β-amino sulfones. rsc.orgrsc.org While this method produces β-amino sulfones, the underlying principle of transition-metal-catalyzed ring-opening and sulfonylation could potentially be adapted for the synthesis of β-hydroxy sulfones from corresponding epoxides. The direct C-H bond sulfonylation with the insertion of sulfur dioxide, often under transition metal catalysis, represents a modern and atom-economical approach to sulfone synthesis. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anisole |

| 4-Methoxyphenol |

| Hydrogen peroxide |

| Peroxy acids |

| Inorganic periodates |

| Tantalum carbide |

| Niobium carbide |

| Urea-hydrogen peroxide |

| Phthalic anhydride |

| N-fluorobenzenesulfonimide (NFSI) |

| Arenesulfonyl halide |

| Arenesulfonic acid |

| 4-methoxyphenylmagnesium bromide |

| Sodium arenesulfinates |

| α-Bromoketones |

| β-Keto sulfones |

| β-Hydroxy sulfones |

| Sulfonyl chlorides |

| Iridium |

| p-Methoxyphenyl (PMP) |

| Palladium |

| Nickel |

| Aryl boronic acids |

| Aryl halides |

| Sulfur dioxide |

| Aziridines |

| β-Amino sulfones |

Organocatalytic Methods for Sulfone Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. organic-chemistry.org In the context of sulfone synthesis, organocatalytic methods often focus on the oxidation of sulfides to sulfones. One prominent approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst in the presence of hydrogen peroxide (H₂O₂) as a green oxidant. organic-chemistry.orgresearchgate.net This method allows for the selective oxidation of sulfides to either sulfoxides or sulfones, depending on the reaction conditions. organic-chemistry.org For the formation of sulfones, the addition of acetonitrile (B52724) (MeCN) is often employed to shift the reaction equilibrium towards the desired product. organic-chemistry.org This protocol is noted for its high yields (ranging from 50% to 100%), mild reaction conditions, and short reaction times. organic-chemistry.org

Another organocatalytic strategy involves the use of a synergistic combination of organophotoredox and hydrogen bonding catalysis. rsc.org This approach enables the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using DABCO·(SO₂)₂ as a sulfur dioxide surrogate, providing a route to enantioenriched sulfones. rsc.org While not directly demonstrated for this compound, this methodology highlights the potential of organocatalysis in constructing chiral sulfone-containing molecules.

Furthermore, organocatalytic approaches have been developed for the synthesis of axially chiral sulfone-containing styrenes, showcasing the versatility of organocatalysis in creating complex and stereochemically defined sulfone compounds. acs.org These methods often provide excellent enantioselectivities and E/Z selectivities. acs.org

The table below summarizes key aspects of a representative organocatalytic method for sulfone formation.

| Catalyst System | Oxidant | Key Features | Yields | Reference |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Green, efficient, high selectivity, mild conditions | 50-100% | organic-chemistry.org |

Stereoselective Synthesis of Analogous Chiral Sulfonylethanols

The synthesis of chiral β-hydroxy sulfones, which are structural analogs of this compound, is a significant area of research due to their prevalence in bioactive compounds and pharmaceuticals. rsc.org A variety of stereoselective methods have been developed to access these valuable building blocks.

One-pot chemoenzymatic strategies have proven effective for the synthesis of optically active β-hydroxy sulfones. nih.govd-nb.info These methods often involve an initial oxosulfonylation reaction to form a β-keto sulfone intermediate, followed by a highly selective enzymatic reduction using alcohol dehydrogenases. nih.govd-nb.info This approach allows for access to both (R)- and (S)-β-hydroxy sulfones with high conversion rates (83-94%) and excellent optical purities (94 to >99% ee). nih.govd-nb.info

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the enantioselective synthesis of chiral β-hydroxy sulfones. rsc.orgacs.orgacs.org Ruthenium-based catalysts, such as Ru-SUNPHOS, have been successfully employed in the asymmetric hydrogenation of β-keto sulfones to afford enantioenriched hydroxyl sulfones. acs.org Similarly, manganese-catalyzed asymmetric hydrogenation has been reported, providing a variety of chiral β-hydroxy sulfones in high yields and with good enantioselectivities. rsc.org A one-pot synthesis of optically active β-hydroxy sulfones has also been achieved through a nucleophilic substitution reaction followed by Ru-catalyzed asymmetric transfer hydrogenation in an aqueous medium. acs.org

The development of organocatalytic methods has also contributed to the stereoselective synthesis of chiral sulfones. For instance, an organocatalytic enantioselective approach has been described for the construction of axially chiral sulfone-containing styrenes. acs.org

The following table provides an overview of different stereoselective methods for the synthesis of chiral β-hydroxy sulfones.

| Method | Catalyst/Enzyme | Key Features | Yield/Enantioselectivity | Reference |

| Chemoenzymatic Cascade | Alcohol Dehydrogenases | Aqueous medium, high conversion | 83-94% conversion, 94 to >99% ee | nih.govd-nb.info |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | One-pot, aqueous medium | High yields, excellent enantioselectivities | acs.org |

| Asymmetric Hydrogenation | Manganese Catalyst | High yields, good enantioselectivities | Up to 97% yield, up to 97% ee | rsc.org |

| Asymmetric Hydrogenation | Ru-SUNPHOS | Efficient, good catalytic efficiency | Good catalytic efficiency | acs.org |

Green Chemistry Principles in the Synthesis of this compound and Related Structures

Green chemistry principles are increasingly being integrated into the synthesis of sulfones to develop more environmentally benign and sustainable processes. mdpi.comnih.govmdpi.com

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the use of hazardous organic solvents. nih.govresearchgate.net Several methods for sulfone synthesis have been developed under solvent-free conditions. For example, the oxidation of sulfides to sulfones can be achieved using urea-hydrogen peroxide in a solid-state reaction. organic-chemistry.org Microwave-assisted solvent-free synthesis has also been shown to be an efficient method for preparing N-substituted aldimines, a reaction type that can be relevant in the synthesis of more complex sulfone-containing molecules. organic-chemistry.org The use of grinding techniques in the absence of a solvent has also been reported for various organic reactions, offering a more environmentally friendly approach. researchgate.net

Atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. mdpi.com Syntheses with high atom economy are desirable as they generate less waste. Several synthetic routes to sulfones have been developed with a focus on maximizing atom economy. For instance, the direct hydrosulfonylation of 1,3-dienes with sulfinic acids is an atom-economical approach to allylic sulfones that proceeds without the need for catalysts or additives. mdpi.com Gold-catalyzed cascade reactions of diynamides have also been developed for the atom-economical synthesis of sulfone-containing pyrrolo[2,1-a]isoquinolines. acs.org Furthermore, photochemical and atom-economical sulfonylimination of alkenes offers a direct route to valuable β-amino sulfone derivatives. organic-chemistry.org

The table below compares the atom economy of different synthetic methods for sulfones.

| Reaction Type | Key Features | Atom Economy | Reference |

| Hydrosulfonylation of 1,3-dienes | Catalyst- and additive-free | 95% (calculated) | mdpi.com |

| Gold-Catalyzed Cascade of Diynamides | Atom-economical formation of complex heterocycles | High | acs.org |

| Photochemical Sulfonylimination of Alkenes | Direct and atom-economic | High | organic-chemistry.org |

The use of renewable feedstocks is a fundamental aspect of green chemistry, aiming to reduce reliance on finite fossil fuels. In the context of sulfone synthesis, research is exploring the use of bio-based starting materials. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable feedstocks like furfural, has been used in the synthesis of sulfone-tethered lactam-lactones. rsc.orgrsc.org Furfural itself is a valuable platform chemical derived from lignocellulosic biomass and can be used to synthesize furyl-containing bisphenols for the preparation of poly(arylene ether sulfone)s. fnr.de Cinnamic acids, which can be derived from biogenic sources, have been investigated as potential feedstocks for the synthesis of alkenesulfonates. researchgate.net

Chemical Reactivity and Transformation Studies of 4 Methoxyphenylsulfonylethanol

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl ring of 4-Methoxyphenylsulfonylethanol is subject to the competing electronic effects of the methoxy (B1213986) (-OCH₃) group and the ethylsulfonyl (-SO₂CH₂CH₂OH) group. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the sulfonyl group is a strong deactivating group and a meta-director because of its powerful electron-withdrawing nature. acs.orgresearchgate.net

In cases of such competing directing effects, the activating group typically governs the position of electrophilic attack. Therefore, electrophilic aromatic substitution on this compound is predicted to occur at the positions ortho to the activating methoxy group (C3 and C5) and meta to the deactivating sulfonyl group.

Nitration: The nitration of analogous compounds like 4-methoxyphenylacetic acid, which also features a para-methoxy group and an electron-withdrawing substituent, results in substitution at the 3-position (ortho to the methoxy group). It is therefore anticipated that the nitration of this compound with a mixture of nitric acid and sulfuric acid would yield 3-nitro-4-methoxyphenylsulfonylethanol.

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid catalyst, is expected to follow the same regioselectivity, affording the 3-bromo derivative. Studies on similar aryl sulfones have shown that halogenation occurs on the activated ring. nih.govresearchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally sluggish on strongly deactivated rings. wikipedia.org However, the activating effect of the methoxy group might permit these reactions under certain conditions, with substitution again predicted at the 3-position. Research on Friedel-Crafts reactions of other methoxy-substituted aromatics supports this predicted outcome. gatech.eduethz.ch

| Reaction | Reagents | Predicted Major Product | Reference for Analogy |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxyphenylsulfonylethanol | |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-methoxyphenylsulfonylethanol | nih.govresearchgate.net |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-methoxyphenylsulfonylethanol | gatech.eduethz.ch |

Reductive Transformations of the Sulfone Moiety

The sulfone group in this compound can undergo two main types of reductive transformations: reduction to the corresponding sulfide (B99878) and complete removal of the sulfonyl group (reductive desulfonylation).

Reduction to Sulfide: Aryl sulfones are generally resistant to reduction, but several reagents are capable of effecting this transformation. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce various sulfones to sulfides. tandfonline.com Another effective method involves the use of diisobutylaluminum hydride (DIBAL-H). More recently, metal-free catalytic reductions using systems like B(C₆F₅)₃ with a hydrosilane have been developed for the deoxygenation of alkyl aryl sulfones. tandfonline.com The application of magnesium in methanol (B129727) has also been reported for the reduction of diaryl and alkyl aryl sulfones. tandfonline.com

Reductive Desulfonylation: The complete removal of the sulfonyl group to form a carbon-hydrogen bond is a valuable synthetic transformation. This can be achieved under various reductive conditions. Radical-mediated desulfonylation reactions, often initiated with tributyltin hydride and AIBN, have been successfully applied to aryl sulfones. nih.govresearchgate.net Nickel-catalyzed reductive cross-coupling reactions can also achieve desulfonylation. chemrxiv.orgacs.org Additionally, reductive cleavage of sulfones can be accomplished using alkali metals dissolved in liquid ammonia (B1221849) or other amines. acs.orgwikipedia.org For β-hydroxy sulfones, which is relevant to this compound, reductive elimination to form an alkene is also a possibility under certain conditions, a key step in the Julia-Lythgoe olefination. wikipedia.orgorganicreactions.org

| Transformation | Reagent System | Product Type | Reference for Analogy |

|---|---|---|---|

| Reduction to Sulfide | LiAlH₄/TiCl₄ | 4-Methoxyphenylthioethanol | tandfonline.com |

| Reduction to Sulfide | Mg/MeOH | 4-Methoxyphenylthioethanol | tandfonline.com |

| Reductive Desulfonylation | Tributyltin hydride, AIBN | 4-Methoxyphenylethane | nih.govresearchgate.net |

| Reductive Desulfonylation | Ni-catalysis | 4-Methoxyphenylethane | chemrxiv.orgacs.org |

| Reductive Elimination | Samarium(II) iodide (with prior activation of OH) | 4-Methoxystyrene | wikipedia.orgorganicreactions.org |

Cycloaddition Reactions and Their Derivatives

The parent molecule, this compound, is not suitably functionalized to participate in common cycloaddition reactions such as the Diels-Alder reaction. The aromatic ring is generally unreactive as a diene component, and the ethanol (B145695) side chain lacks the necessary unsaturation.

However, the ethanol moiety can be readily converted into a vinyl group through dehydration, yielding 4-methoxyphenyl (B3050149) vinyl sulfone . This derivative is an excellent substrate for cycloaddition reactions. Vinyl sulfones are well-established as effective dienophiles in [4+2] cycloaddition (Diels-Alder) reactions due to the electron-withdrawing nature of the sulfonyl group, which lowers the energy of the LUMO of the double bond. nih.govresearchgate.netorgsyn.orgscripps.eduscientificlabs.co.uk

Diels-Alder Reactions: 4-Methoxyphenyl vinyl sulfone would be expected to react with a variety of dienes, such as cyclopentadiene, isoprene (B109036), and Danishefsky's diene, to form the corresponding six-membered cycloadducts. The regioselectivity of these reactions would be governed by the electronic nature of the diene. For instance, reaction with an unsymmetrical diene like isoprene would likely lead to the formation of the "para" isomer as the major product. The stereoselectivity, particularly the endo/exo ratio, would depend on the specific diene and reaction conditions. oregonstate.eduacs.org

The synthesis of 4-methoxyphenyl vinyl sulfone from this compound could be achieved via a two-step process involving oxidation of the alcohol to the corresponding aldehyde, followed by a Wittig-type olefination or another suitable elimination reaction. More directly, elimination of water from the alcohol can be achieved under acidic or basic conditions, although this might require specific protocols to avoid polymerization or other side reactions. researchgate.netorganic-chemistry.orgorganic-chemistry.org

| Diene | Predicted Cycloadduct with 4-Methoxyphenyl Vinyl Sulfone | Reaction Type | Reference for Analogy |

|---|---|---|---|

| Cyclopentadiene | 5-((4-Methoxyphenyl)sulfonyl)-bicyclo[2.2.1]hept-2-ene | [4+2] Cycloaddition | researchgate.net |

| Isoprene | 4-Methyl-1-((4-methoxyphenyl)sulfonyl)cyclohex-3-en-1-yl)methanone | [4+2] Cycloaddition | researchgate.net |

| Danishefsky's diene | 5-((4-Methoxyphenyl)sulfonyl)-2-((trimethylsilyl)oxy)-5,6-dihydro-2H-pyran | [4+2] Cycloaddition | oregonstate.edu |

Derivatives and Analogues of 4 Methoxyphenylsulfonylethanol

Systematic Modification of the Alkyl Chain

The ethanol (B145695) side chain of 4-Methoxyphenylsulfonylethanol presents a versatile platform for modification through both elongation and branching, as well as the introduction of various functional groups.

The length and branching of the alkyl chain can significantly influence a molecule's physical properties, such as lipophilicity and steric bulk. In related fields, such as the development of organic solar cell materials, alkyl chain engineering is a widely used strategy to optimize material performance. Studies have shown that transitioning from linear to branched alkyl chains can enhance the efficiency of core units in certain molecular structures. rsc.org Similarly, increasing the length of branched alkyl chains has been observed to have a parabolic effect on key performance metrics in asymmetrical acceptors. rsc.org

In the context of benzenesulfonate (B1194179) derivatives, which are structurally similar to this compound, the introduction of branched alkyl groups like isopropyl, isobutyl, and sec-butyl has been a key strategy in the development of antimitotic prodrugs. nih.gov These modifications influence the molecule's interaction with metabolic enzymes. nih.gov While direct studies on this compound are not extensively documented, the principles from these related studies suggest that similar modifications could yield derivatives with tailored properties.

Table 1: Hypothetical Alkyl Chain Modifications of this compound and Their Predicted Physicochemical Impact

| Derivative Name | Modification | Expected Change in Lipophilicity | Expected Change in Steric Hindrance |

| 4-Methoxyphenylsulfonylpropanol | Chain Elongation (+1 CH₂) | Increase | Minor Increase |

| 4-Methoxyphenylsulfonylbutanol | Chain Elongation (+2 CH₂) | Significant Increase | Moderate Increase |

| 1-(4-Methoxyphenylsulfonyl)propan-2-ol | Branching (Methyl) | Increase | Moderate Increase |

| 3-Methyl-1-(4-methoxyphenylsulfonyl)butan-2-ol | Branching (Isopropyl) | Significant Increase | Significant Increase |

This table is illustrative and based on general chemical principles, as direct experimental data for these specific derivatives of this compound is not available in the provided search results.

The terminal hydroxyl group of the ethanol moiety is a prime site for introducing other functional groups, which can dramatically alter the molecule's chemical nature. One common method for such functionalization is the Mitsunobu reaction, which allows for the conversion of alcohols to a wide range of other functionalities, such as esters and ethers, under mild conditions. smolecule.com For instance, reacting the ethanol moiety with nucleophiles like 4-nitrobenzoic acid using diethyl azodicarboxylate (DEAD) as a reagent can yield the corresponding ester. nih.gov

Furthermore, the hydroxyl group can be replaced with amines or other nitrogen-containing groups. The interchange of hydroxyl and amino groups is a well-established bioisosteric replacement strategy in drug design, as these groups have similar steric sizes and can both act as hydrogen bond donors and acceptors. u-tokyo.ac.jp

Variational Studies on the Aromatic Ring

The 4-methoxyphenyl (B3050149) ring is another key target for modification, where changes to its substituents can have profound effects on the electronic properties and reactivity of the entire molecule.

The nature of the substituents on a benzene (B151609) ring dictates the ring's reactivity towards electrophilic substitution and the orientation of incoming groups. libretexts.org Substituents are broadly classified as activating or deactivating. Activating groups, such as the existing methoxy (B1213986) (-OCH₃) group in this compound, increase the electron density of the aromatic ring, making it more reactive than benzene and directing new substituents to the ortho and para positions. libretexts.org The methoxy group is a strong activating group.

Studies on other aromatic systems, such as benzoquinone derivatives, have quantified the impact of various substituents on reaction rates. For example, electron-withdrawing groups like chlorine were found to make the ring more reactive towards nucleophiles, while electron-donating groups like methyl and t-butyl decreased reactivity. nih.gov

Table 2: Predicted Effects of Additional Substituents on the Aromatic Ring of this compound

| Substituent (X) | Position on Ring | Electronic Effect | Predicted Impact on Ring Reactivity (Electrophilic Aromatic Substitution) |

| -NO₂ | 2 or 3 | Strong Electron-Withdrawing | Significant Decrease |

| -Cl | 2 or 3 | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Decrease |

| -CH₃ | 2 or 3 | Weak Electron-Donating (Inductive) | Increase |

| -NH₂ | 2 or 3 | Strong Electron-Donating (Resonance) | Significant Increase |

This table is illustrative and based on established principles of substituent effects in physical organic chemistry. libretexts.orglibretexts.org The positions are numbered relative to the sulfonyl group as position 1.

Replacing the phenyl ring with a heteroaromatic system is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties. nih.gov Heterocyclic rings, such as pyridine, pyrazole, or thiophene, can be introduced in place of the 4-methoxyphenyl group. These changes can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For example, patent literature describes a wide variety of heterocyclic rings, including pyrazole, being used as core structures in kinase inhibitors, sometimes bearing alkylsulfonyl substituents. google.com The synthesis of oxadiazole analogues bearing a (4-methoxyphenyl)sulfonyl moiety has also been reported, demonstrating the feasibility of incorporating this sulfonyl group into heteroaromatic systems. researchgate.net

Sulfur Atom Modifications

The sulfonyl group itself can be modified, most notably through bioisosteric replacement, where the sulfur-oxygen double bonds are replaced with sulfur-nitrogen bonds. This has led to the exploration of sulfoximines and sulfonimidamides as alternatives to traditional sulfones and sulfonamides. acs.org

These S(VI) groups, such as sulfonimidoyls, are gaining traction in medicinal chemistry because they introduce a stereogenic sulfur center and an additional vector for chemical modification at the nitrogen atom. researchgate.net This nitrogen can be functionalized, opening up new chemical space and allowing for the fine-tuning of properties like acidity. nih.govresearchgate.net The replacement of a sulfonyl group (R-SO₂-R') with a sulfoximine (B86345) (R-S(O)(NH)-R') or a sulfonimidamide (R-S(O)(NR'')-R') can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles. acs.org This strategy represents a frontier in modifying sulfonyl-containing compounds like this compound. nih.gov

Sulfoxide (B87167) and Sulfide (B99878) Precursors and Intermediates

The synthesis of this compound originates from its sulfide analogue, which is sequentially oxidized. This process involves a sulfoxide intermediate.

The primary precursor is 2-((4-methoxyphenyl)thio)ethanol . This sulfide is typically synthesized through the nucleophilic reaction of 4-methoxythiophenol with either ethylene (B1197577) oxide or a 2-haloethanol, such as 2-bromoethanol, under basic conditions.

Oxidation of the sulfide precursor yields the corresponding sulfoxide, 2-((4-methoxyphenyl)sulfinyl)ethanol . This reaction must be carefully controlled to prevent over-oxidation to the sulfone. organic-chemistry.org Common oxidizing agents for this transformation include hydrogen peroxide. organic-chemistry.orgrsc.org This sulfoxide serves as a key intermediate in the synthetic route to this compound.

Further oxidation of the sulfoxide intermediate leads to the final product, This compound . A variety of oxidizing agents can be employed for the conversion of sulfides directly to sulfones, or for the oxidation of sulfoxides to sulfones. jchemrev.comorganic-chemistry.org

Table 1: Precursors and Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role |

|---|---|---|

| 2-((4-methoxyphenyl)thio)ethanol | C₉H₁₂O₂S | Sulfide Precursor |

| 2-((4-methoxyphenyl)sulfinyl)ethanol | C₉H₁₂O₃S | Sulfoxide Intermediate |

Analogues with Different Oxidation States of Sulfur

The analogues of this compound with different oxidation states of sulfur are the aforementioned sulfide and sulfoxide. The oxidation state of the sulfur atom significantly influences the molecule's geometry, polarity, and chemical reactivity.

Sulfide Analogue (2-((4-methoxyphenyl)thio)ethanol): In this compound, sulfur is in the -2 oxidation state. Sulfides are generally less polar than sulfoxides and sulfones. The geometry around the sulfur atom is bent.

Sulfoxide Analogue (2-((4-methoxyphenyl)sulfinyl)ethanol): Oxidation of the sulfide to the sulfoxide raises the oxidation state of sulfur. The sulfinyl group (>S=O) is a polar functional group. wikipedia.org A key feature of sulfoxides is the pyramidal geometry at the sulfur atom, which also possesses a lone pair of electrons. wikipedia.org This geometry results in chirality if the two organic substituents attached to the sulfur are different, which is the case for 2-((4-methoxyphenyl)sulfinyl)ethanol. wikipedia.org

Sulfone (this compound): In the sulfone, sulfur is in its highest common oxidation state in this series. The sulfonyl group (-SO₂-) is highly polar and the geometry around the sulfur atom is tetrahedral. Unlike the corresponding sulfoxide, the sulfone is achiral at the sulfur center.

The progression from sulfide to sulfone increases the polarity and hydrogen bonding capability of the molecule, which can affect its physical properties and interactions in chemical systems.

Table 2: Comparison of Analogues with Different Sulfur Oxidation States

| Feature | Sulfide | Sulfoxide | Sulfone |

|---|---|---|---|

| Compound Name | 2-((4-methoxyphenyl)thio)ethanol | 2-((4-methoxyphenyl)sulfinyl)ethanol | This compound |

| Sulfur Functional Group | Thioether (-S-) | Sulfinyl (>S=O) | Sulfonyl (-SO₂-) |

| Geometry at Sulfur | Bent | Trigonal Pyramidal | Tetrahedral |

| Chirality at Sulfur | Achiral | Chiral | Achiral |

| Polarity | Low | High | Very High |

Synthesis and Chemical Properties of Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives related to this compound is an area of significant interest in stereoselective synthesis, primarily focusing on the chiral sulfoxide analogue and chiral β-hydroxy sulfones.

The sulfoxide intermediate, 2-((4-methoxyphenyl)sulfinyl)ethanol , is chiral due to the trigonal pyramidal geometry at the sulfur atom, which bears four different groups when considering the lone pair of electrons. wikipedia.org The energy barrier to inversion of the stereocenter at sulfur is high, making sulfoxides optically stable at room temperature. illinois.edu

While specific methods for the enantioselective synthesis of derivatives of this compound are not extensively documented, general strategies for producing chiral sulfoxides and β-hydroxy sulfones are well-established and could potentially be applied.

Synthesis of Enantiomerically Pure Sulfoxides:

Andersen Synthesis: A classical method involves the reaction of a diastereomerically pure sulfinate ester (e.g., derived from menthol) with an organometallic reagent, which proceeds with inversion of configuration at the sulfur atom. illinois.edu

Asymmetric Oxidation: The enantioselective oxidation of prochiral sulfides is a more direct approach. This can be achieved using chiral oxidizing agents or catalytic systems, such as titanium-based catalysts modified with chiral ligands like diethyl tartrate (a modification of the Sharpless epoxidation). illinois.edu

Synthesis of Enantiomerically Pure β-Hydroxy Sulfones:

Asymmetric Hydrogenation: Chiral β-hydroxy sulfones can be synthesized by the asymmetric hydrogenation of the corresponding β-keto sulfones. Catalytic systems employing metals like manganese, iridium, or ruthenium with chiral ligands have been shown to be effective, affording products with high yields and enantioselectivities. rsc.orgorganic-chemistry.orgnih.govrsc.org

Asymmetric Transfer Hydrogenation: This method offers an alternative to using high-pressure hydrogen gas, often employing a hydrogen source like formic acid or its salts in the presence of a chiral transition metal catalyst. organic-chemistry.orgnih.gov

A notable chemical property of chiral sulfoxides is their ability to undergo photoracemization. Irradiation with light, often in the presence of a photosensitizer, can facilitate the pyramidal inversion of the sulfur center, leading to racemization. nih.govnih.gov This property can be utilized in deracemization processes, where a recycling system combines chiral chromatography to separate one enantiomer with photoracemization of the unwanted enantiomer, theoretically converting the entire racemic mixture to a single pure enantiomer. nih.govacs.org

Table 3: General Methods for Synthesis of Enantiomerically Pure Derivatives

| Synthetic Target | Method | Description |

|---|---|---|

| Chiral Sulfoxide | Andersen Synthesis | Diastereoselective synthesis of sulfinate esters followed by nucleophilic substitution. illinois.edu |

| Chiral Sulfoxide | Asymmetric Oxidation | Direct oxidation of a prochiral sulfide using a chiral catalyst or reagent. illinois.edu |

| Chiral β-Hydroxy Sulfone | Asymmetric Hydrogenation | Catalytic reduction of a β-keto sulfone using H₂ and a chiral catalyst. rsc.orgrsc.org |

| Chiral β-Hydroxy Sulfone | Asymmetric Transfer Hydrogenation | Catalytic reduction of a β-keto sulfone using a hydrogen donor and a chiral catalyst. organic-chemistry.orgnih.gov |

Role in Catalysis and Reagent Development

4-Methoxyphenylsulfonylethanol as a Precursor for Ligands in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of chemical manufacturing, where the metal center's activity and selectivity are finely tuned by organic molecules known as ligands. nih.govrsc.org These ligands bind to the metal and influence the steric and electronic environment of the catalyst. Transition metals are particularly effective as catalysts due to their incompletely filled d-orbitals, which allow them to readily donate and accept electrons. rsc.org

While this compound is not widely documented as a direct precursor for synthesizing ligands, its structure offers clear potential. The presence of the hydroxyl (-OH) group provides a reactive handle for derivatization. This functionality could be transformed into a variety of coordinating groups, such as phosphines, amines, or N-heterocycles, which are common components of ligands for transition metals. beilstein-journals.orgmdpi.com For instance, the hydroxyl group could be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a phosphide (B1233454) to install a phosphine (B1218219) group, a key coordinating moiety in many catalysts used for cross-coupling reactions. nih.gov

Utilization as a Reagent in Organic Transformations

Beyond its potential in catalyst development, this compound and its related structures are valuable in various organic reactions.

The 4-methoxyphenylsulfonyl group is an important functional group in medicinal chemistry and materials science. C-S cross-coupling reactions are a primary method for constructing aryl sulfones. researchgate.net While this compound itself is not a common direct participant, the transfer of a sulfonyl group is a well-established transformation. rsc.org Typically, more reactive sulfonyl sources like sulfonyl chlorides, sulfonyl hydrazides, or sulfinic acids are employed. rsc.orgacs.org

For example, 4-methoxyphenylsulfonyl chloride is a common reagent for introducing the desired sulfonyl moiety onto a molecule. vulcanchem.com The synthesis of β-hydroxysulfones can be achieved through reactions involving alkenes and sulfonyl chlorides or sulfinic acids, sometimes promoted by acid or visible-light photoredox catalysis. rsc.orgacs.org These reactions highlight the utility of the sulfonyl group in building complex molecules. The table below summarizes representative reactions where a sulfonyl group is transferred to an organic substrate, illustrating the types of transformations where the 4-methoxyphenylsulfonyl moiety is valuable.

| Sulfonyl Source | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides | Alkenes / Water | Acid-promoted | β-Hydroxysulfones | rsc.org |

| Sulfonyl Chlorides | Styrenes / Water | fac[Ir(ppy)3] / Visible Light | β-Hydroxysulfones | acs.org |

| Sulfinic Acids | Alkenes / O2 | Pyridine | β-Hydroxysulfones | rsc.org |

| Aryl Boronic Acids / SO2 | Aryl Iodides | Copper(I) | Diaryl Sulfones | researchgate.net |

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is critical in the pharmaceutical industry. One established strategy is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound is achiral and thus cannot function as a chiral auxiliary, structurally related sulfonyl-containing compounds are prominent in this role.

The rigidity and defined stereochemistry of these auxiliaries create a biased environment, forcing reactions to proceed with a specific spatial arrangement. wikipedia.org Sulfonamides and other sulfur-based auxiliaries have proven highly effective. For example, camphorsultams and tert-butanesulfinamide are widely used to synthesize chiral alcohols, amines, and carboxylic acids with high levels of enantioselectivity. wikipedia.org The auxiliary guides the approach of a reagent to one face of the molecule, and after the desired stereocenter is set, the auxiliary can be cleaved and recycled. sigmaaldrich.com

| Chiral Auxiliary Analogue | Class | Typical Application | Key Feature | Reference |

|---|---|---|---|---|

| (1S)-10-Camphorsulfonamide | Sulfonamide | Enantioselective synthesis of α-hydroxy acids | Rigid bicyclic camphor (B46023) backbone induces high stereoselectivity | |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines from imines | Addition of Grignard reagents proceeds via a sterically controlled pathway | wikipedia.orgsigmaaldrich.com |

| Evans Auxiliaries (Oxazolidinones) | Oxazolidinone | Stereoselective alkylations and aldol (B89426) reactions | While not sulfonyl-based, they are a benchmark for comparing auxiliary effectiveness | wikipedia.org |

Acidic Properties and Potential as an Organocatalyst or Additive

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. researchgate.net These catalysts often operate through mechanisms involving hydrogen bonding or proton transfer. The structure of this compound, specifically as a β-hydroxysulfone, imparts it with notable acidic properties. The powerful electron-withdrawing effect of the adjacent sulfonyl group increases the acidity of the hydroxyl proton.

This enhanced acidity means that this compound can act as a Brønsted acid catalyst in certain reactions. It can protonate substrates to activate them towards nucleophilic attack or participate in reaction mechanisms where proton shuttling is required. Furthermore, its ability to act as a hydrogen-bond donor is significant. nih.gov By forming hydrogen bonds with substrates or transition states, it can lower the activation energy of a reaction, thereby increasing the reaction rate. nih.gov This behavior is particularly relevant in reactions where stabilizing a developing negative charge is crucial for the transition state.

While specific, widespread use as a designated organocatalyst has not been extensively reported, its intrinsic properties are similar to additives used to promote various transformations. For example, acidic additives are often used to facilitate reactions like the formation of enamines or imines, which are key intermediates in many C-C bond-forming reactions. The combination of a moderately acidic proton and a sterically defined structure makes this compound a candidate for investigation in the field of organocatalysis.

Mechanistic Investigations of Reactions Involving 4 Methoxyphenylsulfonylethanol

Reaction Pathway Elucidation via Kinetic Studies

Kinetic studies are a cornerstone for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations, temperature, and catalysts. nih.gov Reaction progress kinetic analysis (RPKA) is a powerful methodology that utilizes in-situ monitoring of species concentrations over time to build a comprehensive picture of the reaction network. nih.govwikipedia.org This approach is particularly valuable for complex catalytic systems and can help distinguish between proposed mechanistic models. nih.gov

For reactions involving 4-Methoxyphenylsulfonylethanol, such as nucleophilic substitution at the sulfur center or elimination reactions of the ethanol (B145695) moiety, kinetic analysis can reveal the rate law, which mathematically expresses the relationship between the reaction rate and the concentration of reactants. For example, in a substitution reaction with a nucleophile (Nu), the rate law can help determine if the reaction proceeds through a bimolecular (S_N2-type) or a unimolecular pathway. researchgate.net

The general procedure involves systematically varying the initial concentrations of this compound and other reactants while monitoring the reaction progress. wikipedia.org The data collected can be used to construct graphical rate equations that reveal the order of the reaction with respect to each component. nih.gov This information is critical for understanding the composition of the rate-determining transition state.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

This interactive table demonstrates how changing reactant concentrations affects the initial reaction rate. The data suggests the reaction is first-order with respect to both reactants, consistent with an S_N2 mechanism.

By analyzing such data, chemists can infer the molecularity of the rate-determining step. The observation of saturation kinetics, where the reaction rate becomes independent of a reactant's concentration at high concentrations, can indicate the involvement of a pre-equilibrium step, such as the formation of a catalyst-substrate complex. wikipedia.org

Intermediate Identification and Characterization

Many reactions proceed through short-lived, high-energy intermediates that are not present among the reactants or products. The direct detection and characterization of these transient species provide invaluable evidence for a proposed reaction pathway. Various spectroscopic techniques are employed for this purpose, often under conditions that prolong the intermediate's lifetime, such as in cryogenic matrices. mdpi.com

In reactions of sulfonyl-containing compounds, a variety of intermediates have been identified. For instance, in transformations involving sulfonyl azides, highly reactive triplet sulfonyl nitrenes have been generated and characterized by IR and electron paramagnetic resonance (EPR) spectroscopy. mdpi.com Similarly, the reaction of 4-alkylpyridines with sulfonyl chlorides is believed to proceed through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. nih.gov The photochemistry of sulfonyl compounds can also generate radical intermediates, which can be observed and studied. rsc.orgacs.org

For this compound, potential reactions could involve intermediates such as:

A carbenium ion: Formed by the protonation and loss of the hydroxyl group, leading to elimination or rearrangement products.

A sulfonyl radical: Generated under photolytic or thermolytic conditions.

A tetrahedral intermediate: In the case of nucleophilic addition to the sulfonyl group, although substitution at tetracoordinate sulfur is often a concerted S_N2 process. researchgate.netmdpi.com

Spectroscopic methods are key to confirming the existence of these species. researchgate.net For example, IR spectroscopy can identify characteristic vibrational frequencies of functional groups in the intermediate, while NMR spectroscopy can provide detailed structural information. researchgate.net EPR spectroscopy is the definitive method for detecting and characterizing radical intermediates. mdpi.com

Table 2: Spectroscopic Signatures for Plausible Intermediates in Sulfonyl Chemistry

| Intermediate Type | Spectroscopic Method | Key Observables |

| Sulfonyl Nitrene | EPR, IR | Triplet signal in EPR; characteristic N₃ asymmetric stretch disappearance and new bands in IR. mdpi.com |

| Sulfonyl Radical | EPR | g-value and hyperfine coupling constants characteristic of a radical centered near the sulfur atom. rsc.org |

| Tetrahedral Adduct | NMR, IR | Upfield shift of the sulfur-bearing carbon in ¹³C NMR; appearance of new O-H/N-H stretches in IR. |

| Alkylidene Dihydropyridine | NMR, UV-Vis | Characteristic shifts for vinylic protons in ¹H NMR; strong UV-Vis absorption. nih.gov |

This interactive table outlines the primary spectroscopic techniques and expected observations for identifying common intermediates in reactions involving sulfonyl groups.

Transition State Analysis in Specific Transformations

The transition state is a fleeting, maximum-energy configuration along the reaction coordinate that separates reactants from products. nih.govwikipedia.org Its structure cannot be observed directly due to its extremely short lifetime (ca. 10⁻¹³ seconds). nih.gov However, its properties can be inferred from experimental kinetics and, more directly, modeled using computational quantum chemistry methods. nih.govmit.edu

For reactions at a sulfonyl center, such as nucleophilic substitution, the mechanism is often discussed in terms of a concerted S_N2-type displacement. researchgate.netmdpi.com This involves a single transition state where the nucleophile attacks the sulfur atom as the leaving group departs. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the geometry and energy of these transition states. mdpi.comnih.govnih.gov These calculations can predict activation energy barriers (ΔG‡), which are directly related to the reaction rate, and can help rationalize experimental observations like stereoselectivity or the effect of substituents. nih.govnih.gov

In the case of this compound, DFT calculations could be used to compare the activation barriers for competing pathways, such as an S_N2 reaction at the sulfur atom versus an E2 elimination of the ethanol side chain. The calculations would model the structures of the respective transition states, providing insight into bond-making and bond-breaking processes. For example, studies on related arenesulfonyl chlorides have shown that substitution proceeds via a single transition state consistent with an S_N2 mechanism. mdpi.com The N-sulfonyl group has also been shown to play a significant role in determining the enantioselectivity of reactions by influencing the geometry and steric interactions within the transition state. nih.gov

Table 3: Hypothetical Calculated Activation Free Energies (ΔG‡) for Competing Reactions of this compound

| Reaction Pathway | Proposed Mechanism | Calculated ΔG‡ (kcal/mol) |

| Substitution at Sulfur | S_N2 | 22.5 |

| Elimination (Base-induced) | E2 | 25.1 |

| Substitution at α-Carbon | S_N2 | 28.4 |

This interactive table presents hypothetical computational results comparing the energy barriers for different potential reaction pathways. Such data helps predict the most likely reaction outcome under a given set of conditions.

These computational models can be refined by including explicit solvent molecules to more accurately simulate the reaction environment, as solvent networks can significantly stabilize or destabilize the transition state. researchgate.netnih.gov

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful experimental technique for probing reaction mechanisms. symeres.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H (D) for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can trace the fate of that atom throughout the reaction. silantes.complos.org Furthermore, this substitution can alter the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov

The magnitude of the KIE provides detailed information about bond breaking or formation at the labeled position in the rate-determining step of the reaction. nih.govacs.org

A primary KIE (typically >1.5 for H/D) is observed when a bond to the isotopically labeled atom is broken in the transition state.

A secondary KIE (typically 0.9-1.2 for H/D) is observed when the hybridization or bonding environment of the labeled atom changes during the rate-determining step, even if the bond to it is not broken.

For this compound, isotope labeling could distinguish between several mechanistic possibilities. For example, in a base-induced elimination reaction to form 4-methoxyphenyl (B3050149) vinyl sulfone, labeling the hydrogen on the carbon alpha to the sulfonyl group with deuterium (B1214612) would be expected to show a large primary KIE if C-H bond cleavage is part of the rate-determining step (as in an E2 mechanism). Conversely, a mechanism where the loss of the hydroxyl group is the slow step (E1) would show a negligible KIE at that position.

Similarly, performing the reaction in a solvent containing ¹⁸O can trace the source of oxygen in the products. Isotope labeling studies have been instrumental in confirming S_N2-like mechanisms in glycosylation reactions involving sulfonate leaving groups, where secondary H/D KIEs at the anomeric carbon provided strong evidence for a stereoinvertive displacement. nih.govacs.org Nickel-catalyzed deuteration of N-sulfonyl imines using 2-propanol-d₈ has also been used to probe the reaction pathway, indicating a stepwise mechanism. bohrium.com

Table 4: Predicted Kinetic Isotope Effects (KIE) for a Base-Induced Elimination of this compound

| Labeled Position (R-SO₂-CH₂-CH₂(OH)) | Proposed Mechanism | Expected kH/kD | Mechanistic Implication |

| Hydrogen on α-Carbon | E2 | ~4-7 | C-H bond breaking is rate-determining. |

| Hydrogen on α-Carbon | E1 | ~1.0-1.1 | C-H bond breaking occurs after the rate-determining step. |

| Hydrogen on β-Carbon | E2 | ~1.0-1.2 (secondary) | Hybridization change at β-carbon in the transition state. |

| Hydrogen on β-Carbon | E1 | ~1.1-1.3 (secondary) | C-O bond breaking is rate-determining, leading to rehybridization. |

This interactive table illustrates how measuring the kinetic isotope effect at different positions can help differentiate between concerted (E2) and stepwise (E1) elimination mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 4-Methoxyphenylsulfonylethanol.

Two-Dimensional (2D) NMR Techniques: While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, 2D-NMR experiments offer deeper insights into the molecular connectivity. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl and methoxyphenyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This allows for unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of the methoxy (B1213986), phenyl, sulfonyl, and ethanol (B145695) moieties. For instance, an HMBC experiment would show a correlation between the protons of the ethyl group and the carbon atom of the sulfonyl group, confirming their connection.

Solid-State NMR for Related Compounds: While solution-state NMR is standard for routine analysis, solid-state NMR (ssNMR) can provide valuable information about the compound's structure and dynamics in the solid phase. For related sulfone compounds, ssNMR can be used to study polymorphism, conformational differences between the solid and solution states, and intermolecular interactions in the crystal lattice. mdpi.com The chemical shifts in ³³S NMR are sensitive to the electronic effects of substituents, molecular conformation, and ring strain, which can be particularly informative for sulfones. mdpi.com

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. nih.gov |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. chemaxon.com |

| COSY (2D) | Shows correlations between coupled protons, aiding in the assignment of adjacent protons in the ethyl and phenyl groups. ipb.pt |

| HSQC (2D) | Correlates each proton to its directly attached carbon atom. ipb.pt |

| HMBC (2D) | Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the functional groups. ipb.pt |

| Solid-State NMR | Provides structural information in the solid phase, including conformational details and intermolecular interactions. mdpi.com |

Vibrational Spectroscopy Applications in Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational properties. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The strong asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Other key absorptions would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and alcohol.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. nih.gov It can be used to investigate conformational changes in molecules. nih.gov For this compound, changes in the Raman spectrum with temperature or solvent could indicate different rotational conformations (conformers) around the C-S and C-C bonds. researchgate.net

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H Stretch (Alcohol) | 3500-3200 (broad) | Typically weak |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong |

| SO₂ Asymmetric Stretch | 1350-1300 | Moderate |

| SO₂ Symmetric Stretch | 1160-1120 | Strong |

| C-O Stretch (Ether & Alcohol) | 1250-1000 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. mdpi.com

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, would likely be effective for its analysis. The purity of the compound can be determined by the area percentage of the main peak in the chromatogram. japsonline.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. libretexts.org While sulfones can sometimes be prone to thermal degradation, GC analysis of this compound may be possible, potentially after derivatization of the hydroxyl group to increase its volatility and thermal stability. acs.orgnih.gov

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a powerful approach for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation of compounds by GC with their detection and identification by mass spectrometry. actascientific.com This technique would be useful for identifying volatile impurities in a sample of this compound. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. nih.gov It is particularly valuable for the trace analysis of compounds in complex matrices. usda.gov For this compound, LC-MS/MS could be used for quantitative analysis in various research contexts, offering high specificity through the monitoring of specific parent-to-daughter ion transitions. researchgate.net

Validation of Analytical Procedures for Quantitative Analysis in Research Contexts

For the reliable quantitative analysis of this compound in research, the analytical methods used must be validated. gavinpublishers.com Method validation ensures that the procedure is suitable for its intended purpose. globalresearchonline.net Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. gavinpublishers.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. preprints.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results to the true value. ikev.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ikev.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com

A validated analytical method provides confidence in the accuracy and reliability of the quantitative data generated in research studies involving this compound.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. Such calculations for 4-Methoxyphenylsulfonylethanol would provide valuable data on its molecular orbitals (HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is fundamental to understanding its reactivity and intermolecular interactions. The energetics of the molecule, including its heat of formation and total electronic energy, could also be determined, offering insights into its thermodynamic stability.

A hypothetical data table for calculated electronic properties might look like this:

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | (unavailable) | (unavailable) |

| LUMO Energy | (unavailable) | (unavailable) |

| HOMO-LUMO Gap | (unavailable) | (unavailable) |

| Dipole Moment | (unavailable) | (unavailable) |

| Heat of Formation | (unavailable) | (unavailable) |

Conformational Analysis via Molecular Mechanics and Density Functional Theory

The flexibility of the ethanol (B145695) and sulfonyl groups in this compound allows for multiple conformations. Conformational analysis using molecular mechanics and DFT would identify the most stable (lowest energy) three-dimensional structures of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated. This analysis is critical for understanding how the molecule's shape influences its physical and chemical properties.

Reaction Mechanism Modeling and Energy Landscape Mapping

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the energy landscape of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This would be particularly useful for understanding its synthesis, degradation pathways, or its interactions with biological targets.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. Discrepancies between predicted and experimental spectra can often reveal subtle structural or electronic features.

A hypothetical data table for predicted vs. experimental spectroscopic data might appear as:

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Frequencies (cm⁻¹) | (unavailable) | (unavailable) |

| ¹H NMR Chemical Shifts (ppm) | (unavailable) | (unavailable) |

| ¹³C NMR Chemical Shifts (ppm) | (unavailable) | (unavailable) |

| λmax (UV-Vis, nm) | (unavailable) | (unavailable) |

Potential Research Applications in Non Biological Fields

Contribution to Novel Reagent Design in Synthetic Chemistry:There is no evidence to suggest that this compound has been utilized in the design of new reagents for synthetic chemistry.

To maintain scientific accuracy and adhere to the strict content requirements of the request, an article cannot be generated based on speculation or by extrapolating information from related but distinct chemical compounds. The creation of a detailed and factual article requires a foundation of verifiable research findings, which, in the case of 4-Methoxyphenylsulfonylethanol, are not present in the accessible scientific domain. Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern chemistry. rsc.org Traditional synthetic routes to compounds like 4-Methoxyphenylsulfonylethanol often rely on harsh reagents and organic solvents. Future research should prioritize the development of "green" synthetic pathways that align with the principles of sustainable chemistry. acs.org

Key areas for investigation include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents could dramatically reduce the environmental footprint of the synthesis. rsc.orgnih.gov Research into the solubility and reactivity of starting materials in these solvents is a critical first step.

Catalyst- and Solvent-Free Conditions: Inspired by methodologies developed for other organic compounds, exploring thermal, microwave-assisted, or mechanochemical syntheses could lead to protocols that eliminate the need for both catalysts and solvents entirely. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. acs.org This involves moving away from stoichiometric reagents towards catalytic systems. For instance, developing a catalytic aerobic oxidation of 4-methoxy(2-thioethyl)benzene would be a more atom-economical route than traditional methods that generate significant inorganic waste.

Renewable Feedstocks: A long-term goal would be to derive the core components of this compound from renewable bio-based sources rather than petroleum feedstocks. nih.gov

A comparative table of potential sustainable approaches is presented below.

| Approach | Key Principle | Potential Advantage | Research Focus |

| Green Solvents | Reduce Pollution | Lower toxicity and environmental impact | Solubility and reactivity studies in water or ionic liquids rsc.orgrsc.org |

| Catalysis | Increase Efficiency | Lower energy consumption, higher atom economy | Development of reusable solid-acid or enzyme catalysts |

| Flow Chemistry | Enhance Safety & Control | Improved heat transfer, safer handling of reactive intermediates | Optimization of reaction parameters in a continuous flow reactor |

| Bio-derived Feedstocks | Reduce Fossil Fuel Reliance | Long-term sustainability | Engineering metabolic pathways to produce precursors to the 4-methoxyphenyl (B3050149) moiety |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is primarily dictated by its three functional components: the methoxy-activated phenyl ring, the sulfonyl group, and the hydroxyl group. While standard transformations of these groups are predictable, future research could uncover novel and synthetically useful reactivity patterns.